![molecular formula C15H17N5O3 B3004861 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034274-88-7](/img/structure/B3004861.png)
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound "N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds that combine furan and pyrazole moieties. These compounds are of interest due to their potential biological activities, particularly as analogues to known drugs such as Nitrofurantoin®. The furan and pyrazole scaffolds are common in medicinal chemistry, often contributing to the pharmacokinetic and pharmacodynamic properties of the compounds .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aminopyrazole with substituted furan carbaldehydes. For instance, a series of nitrofurantoin® analogues were synthesized by condensing 5-aminopyrazole with either 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde . This suggests that the synthesis of the compound may also involve similar condensation reactions, utilizing appropriate starting materials to introduce the methoxy and methyl groups on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using various spectroscopic techniques such as IR, (1)H NMR, and HRMS spectra. X-ray diffraction analysis can provide detailed spatial structures, as demonstrated by the determination of the structure of a related compound . These techniques would likely be employed to confirm the structure of "N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" after its synthesis.
Chemical Reactions Analysis
Compounds containing furan and pyrazole rings can undergo various chemical reactions. For example, N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides can decyclize under the action of methanol to yield methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates . Additionally, transformations such as formylation, acylation, and oxidation reactions have been performed on related compounds . These reactions could potentially be applied to modify the compound , tailoring its physical and chemical properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the substituents on the furan and pyrazole rings. For example, the absorption maxima and fluorescence spectral characteristics of related compounds vary with the substituents in the N-1 position of the pyrazole moiety and the para position of the benzene moiety . Solvent polarity also affects the absorption and emission spectra. These properties are important for understanding the behavior of the compound in biological systems and could be used to predict its pharmacological profile .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-10-11(15(18-19)22-2)14(21)16-9-12(13-5-3-8-23-13)20-7-4-6-17-20/h3-8,10,12H,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRFYKKKSYBTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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